molecular formula C10H12NO+ B3267893 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium CAS No. 471289-96-0

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium

Cat. No.: B3267893
CAS No.: 471289-96-0
M. Wt: 162.21 g/mol
InChI Key: DNMJWEQCAUPUMK-ONEGZZNKSA-N
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Description

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The compound this compound is particularly interesting due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium typically involves the reaction of 4-picoline (4-methylpyridine) with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired pyridinium salt. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the pyridinium salt can lead to the formation of dihydropyridine derivatives, which are important intermediates in organic synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium nitrogen acts as an electrophilic center. Common reagents for these reactions include nucleophiles such as amines, thiols, and halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydropyridine derivatives .

Scientific Research Applications

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium can be compared with other pyridinium salts, such as:

    1-methyl-4-[(1E)-3-oxo-1-buten-1-yl]pyridinium iodide: This compound has a similar structure but contains an iodide counterion, which can influence its reactivity and solubility.

    4-dimethylaminopyridinium chloride: This compound has a dimethylamino group at the 4-position, which can affect its nucleophilicity and electrophilicity.

Properties

IUPAC Name

(E)-4-(1-methylpyridin-1-ium-4-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO/c1-9(12)3-4-10-5-7-11(2)8-6-10/h3-8H,1-2H3/q+1/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJWEQCAUPUMK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=[N+](C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=[N+](C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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